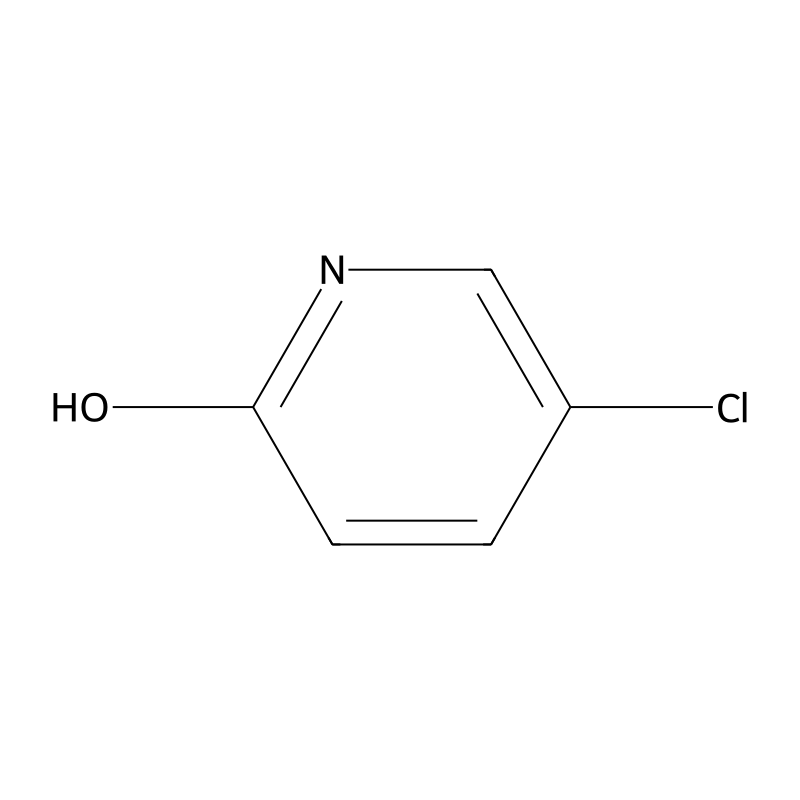5-Chloro-2-hydroxypyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Ligand in Metal Complexes:
5-Chloro-2-hydroxypyridine (5-Cl-2-OH pyridine) acts as a donor ligand in the formation of coordination complexes with various metals. Its ability to donate electrons through its nitrogen and oxygen atoms makes it a versatile chelating agent. Studies have shown it to form complexes with copper, where it exists in a zwitterionic form known as 5-chloropyridinium-2-olate. These complexes exhibit diverse properties and potential applications in various fields, including catalysis and material science [1].
Source
Enzyme Inhibition Studies:
5-Cl-2-OH pyridine has been employed in research investigating the mechanisms of action of specific enzymes. One example is its use in studies of xanthine dehydrogenase, an enzyme involved in purine metabolism. Researchers have utilized 5-Cl-2-OH pyridine to investigate the effect of the anticoagulant drug dicumarol on xanthine dehydrogenase activity [2]. This research contributes to the understanding of drug mechanisms and potential side effects.
Source
5-Chloro-2-hydroxypyridine is an organic compound with the molecular formula C₅H₄ClNO. It is characterized by a chlorine atom at the 5-position and a hydroxyl group at the 2-position of the pyridine ring. This compound is notable for its applications in various fields, including chemistry, biology, and medicine. Its structure allows it to participate in diverse
As a ligand, 5-Cl-2-OH-pyridine interacts with metal ions through its lone pair on the nitrogen and the oxygen atom of the hydroxyl group. This interaction donates electron density to the metal center, influencing its properties and potentially leading to the formation of novel materials with desired functionalities [].
- Limited information: Currently, there is limited data on the specific hazards associated with 5-Cl-2-OH-pyridine. However, due to the presence of chlorine, it's advisable to handle it with caution, following standard laboratory safety protocols for potentially corrosive and irritant chemicals.
Future Research Directions
- Synthesis optimization: Developing more efficient and scalable methods for synthesizing 5-Cl-2-OH-pyridine would facilitate further research.
- Complexation studies: Exploring the complexation behavior of 5-Cl-2-OH-pyridine with different metal ions can lead to the discovery of novel materials with tailored properties.
- Material development: Utilizing the formed complexes in material science applications requires further investigation.
- Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents include potassium carbonate in methanol.
- Complex Formation: This compound can act as a donor ligand, forming complexes with metals such as copper. The formation of metal complexes is significant in coordination chemistry.
Major Products- 2-Hydroxy-5-methoxypyridine: This product is formed from nucleophilic substitution reactions.
- Copper Complexes: These are formed through complexation reactions with copper salts.
5-Chloro-2-hydroxypyridine has been studied for its biological activities, particularly its role as an enzyme inhibitor. It has been used to explore the effects of dicumarol on xanthine dehydrogenase, an important enzyme in purine metabolism. The compound acts as a donor ligand and primarily targets xanthine dehydrogenase, influencing the purine degradation pathway .
Several methods exist for synthesizing 5-Chloro-2-hydroxypyridine:
- Chlorination of 2-Hydroxypyridine: This method involves the introduction of a chlorine atom at the 5-position of 2-hydroxypyridine using chlorinating agents.
- Nucleophilic Substitution: The compound can be synthesized through nucleophilic substitution reactions where appropriate precursors are reacted under controlled conditions to yield 5-chloro-2-hydroxypyridine.
- Functional Group Modification: Derivatives of 5-chloro-2-hydroxypyridine can be synthesized by modifying the functional groups attached to the pyridine ring, such as introducing electron-donating or withdrawing groups to enhance specific properties .
The applications of 5-Chloro-2-hydroxypyridine are diverse:
- Intermediate in Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
- Coordination Chemistry: Its ability to form complexes makes it useful in coordination chemistry, particularly for metal ion detection and catalysis.
- Biological Research: It is utilized in enzyme inhibition studies and biochemical analysis related to purine metabolism .
Research has shown that 5-Chloro-2-hydroxypyridine derivatives can enhance the performance of perovskite solar cells by modulating electronic structures. For instance, derivatives with amino or fluorine end groups have demonstrated improved passivation abilities and stability in solar cell applications. These studies highlight the compound's potential in renewable energy technologies .
Several compounds share structural similarities with 5-Chloro-2-hydroxypyridine:
| Compound Name | Structural Characteristics | Unique Features |
|---|---|---|
| 6-Chloro-2-hydroxypyridine | Chlorine at the 6-position instead of the 5-position | Different reactivity due to position change |
| 2-Chloro-3-hydroxypyridine | Chlorine at the 2-position and hydroxyl at the 3-position | Distinct properties due to different substituent positions |
| 5-Bromo-2-hydroxypyridine | Bromine replaces chlorine at the 5-position | Increased reactivity due to bromine's larger size |
Uniqueness
The uniqueness of 5-Chloro-2-hydroxypyridine lies in:
XLogP3
UNII
GHS Hazard Statements
H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








